Tert-butyl9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Fsp3 carbon saturation drug-likeness

Tert-butyl 9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS 2309447-04-7) is a spirocyclic building block belonging to the 5-oxa-2-azaspiro[3.5]nonane scaffold family. With molecular formula C12H21NO4 and molecular weight 243.30 g·mol⁻¹, it features a rigid bicyclic framework in which a four-membered azetidine ring and a six-membered tetrahydropyran (oxane) ring are fused at a single quaternary spiro carbon.

Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
Cat. No. B13560240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Molecular FormulaC12H21NO4
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)C(CCCO2)O
InChIInChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-12(8-13)9(14)5-4-6-16-12/h9,14H,4-8H2,1-3H3
InChIKeyYVEGVWAXJQZGGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate – Spirocyclic Building Block Identity and Core Properties


Tert-butyl 9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS 2309447-04-7) is a spirocyclic building block belonging to the 5-oxa-2-azaspiro[3.5]nonane scaffold family . With molecular formula C12H21NO4 and molecular weight 243.30 g·mol⁻¹, it features a rigid bicyclic framework in which a four-membered azetidine ring and a six-membered tetrahydropyran (oxane) ring are fused at a single quaternary spiro carbon . The compound carries a tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen and a free secondary hydroxyl group at the 9-position of the tetrahydropyran ring . This scaffold class has been identified as a saturated bioisostere of morpholine, offering enhanced three-dimensionality and a higher fraction of sp³-hybridized carbons (Fsp³) compared to flat aromatic or heteroaromatic fragments commonly used in medicinal chemistry [1][2].

Why Generic Substitution Fails for Tert-butyl 9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate in Medicinal Chemistry Programs


Substituting tert-butyl 9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate with a simpler morpholine, piperidine, or flexible-chain aminoalcohol building block is not pharmacochemically equivalent. The spirocyclic 5-oxa-2-azaspiro[3.5]nonane core enforces conformational rigidity via a quaternary spiro centre yielding zero rotatable bonds within the bicyclic framework, whereas morpholine and piperidine rings retain ring-flipping conformational flexibility . Critically, azaspirocyclic systems have been demonstrated to exhibit higher aqueous solubility, decreased lipophilicity, and superior metabolic stability compared with their six-membered ring counterparts (piperidine, morpholine, piperazine) [1][2]. Furthermore, the specific 9-hydroxy substitution pattern on the tetrahydropyran ring provides a stereochemically defined hydrogen-bond donor/acceptor vector that cannot be replicated by the 9-oxo (ketone) analog or by regioisomeric 7- or 8-hydroxy variants . Generic substitution therefore risks losing both the conformational pre-organization and the site-specific functionalization handle that drive target engagement and ADME optimization.

Quantitative Differentiation Evidence for Tert-butyl 9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate


Fsp³ Carbon Saturation: 0.917 vs. Discovery-Phase Average of 0.36

The target compound, tert-butyl 9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (C12H21NO4), contains 11 sp³-hybridized carbons out of 12 total carbons, yielding an Fsp³ of 0.917; the sole sp² carbon resides in the Boc carbonyl . This value substantially exceeds the mean Fsp³ of 0.36 reported for 2.2 million discovery-phase compounds and the mean Fsp³ of 0.47 for 1,179 marketed drugs as established by Lovering et al. (2009) [1]. The Fsp³ increase from discovery to marketed drugs (0.36 → 0.47; +31%) correlates with improved clinical success rates, suggesting that building blocks with intrinsically high Fsp³ confer a probabilistic advantage when incorporated into lead molecules [1]. In the specific context of spirocyclic scaffolds, a review by Benedetti & Micouin (2024) confirms that shifting from planar aromatic structures to compounds with higher Fsp³ generally correlates with improved physicochemical properties and pharmacokinetic profiles [2].

Fsp3 carbon saturation drug-likeness three-dimensionality

Spirocyclic Azetidine-Oxane Core vs. Morpholine: Superior Solubility and Metabolic Stability

The 5-oxa-2-azaspiro[3.5]nonane scaffold is a recognized saturated bioisostere of morpholine, wherein the spirocyclic oxetane-azetidine system replaces the six-membered morpholine ring [1][2]. Wuitschik et al. (2010) demonstrated that spirocyclic oxetanes (exemplified by 2-oxa-6-azaspiro[3.3]heptane) are 'able to supplant [morpholine] in its solubilizing ability' and that oxetane incorporation can increase aqueous solubility by a factor of 4 to more than 4,000 depending on structural context [1]. Burkhard et al. (2010) showed that heteroatom-substituted spiro[3.3]heptanes 'generally show higher aqueous solubility than their cyclohexane analogues, and show a trend towards higher metabolic stability' [2]. Benedetti & Micouin (2024) consolidated these findings, stating that azaspirocycles exhibit 'higher solubility, higher basicity, decreased lipophilicity and better metabolic stability than their six-membered ring piperazine, piperidine, morpholine or thiomorpholine counterparts' [3]. In the specific case of the linezolid antibiotic scaffold, Gadekar et al. (2016) demonstrated that replacing the morpholine moiety with its bioisostere 2-oxa-6-azaspiro[3.3]heptane yielded analog 22 with retained antibacterial potency (IC50 0.72, 0.51, 0.88, 0.49 µg/mL against E. coli, P. aeruginosa, S. aureus, B. subtilis, respectively) while mitigating the metabolism-related liabilities of the morpholine ring [4].

bioisostere morpholine replacement metabolic stability aqueous solubility azaspirocycle

9-Hydroxy Functional Handle vs. 9-Oxo Analog: Enabling Orthogonal Derivatization Chemistry

The target compound bears a free secondary hydroxyl group at the 9-position of the tetrahydropyran ring, which is absent in the closest oxidized analog, tert-butyl 9-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1936655-32-1 for the 8-oxo regioisomer) . This hydroxyl group enables a suite of orthogonal derivatization reactions—including O-alkylation, O-acylation, sulfonylation, silyl protection, Mitsunobu inversion, and oxidation to the ketone—that are simply inaccessible from the 9-oxo analog without a reduction step . The Boc group on the azetidine nitrogen provides orthogonal acid-labile protection (cleavable with TFA or HCl/dioxane), permitting independent manipulation of the nitrogen and oxygen functionalities in multi-step synthetic sequences . By contrast, the regioisomeric tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS 2306260-84-2) and tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS 2309447-04-7 for the R-enantiomer or closely related structures) position the hydroxyl at different ring locations, altering both the exit vector geometry and the steric/electronic environment of the H-bond donor [1].

synthetic handle hydroxyl derivatization library synthesis orthogonal protection structure-activity relationship

Spirocyclic Piperidine Replacement Reduces Cardiotoxicity: Up to 5.0-Fold LD50 Increase in Bupivacaine Analogs

Kirichok et al. (2025, ChemRxiv preprint) demonstrated that replacing the central piperidine ring of the local anesthetic bupivacaine with linear spirocyclic azetidine-containing moieties—including scaffolds within the 2-azaspiro[3.5]nonane and related structural families—yielded analogs that retained anesthetic activity while exhibiting significantly reduced systemic toxicity [1]. The lethal doses of the three spirocyclic analogs tested were increased by factors of 1.3-fold, 2.2-fold, and 5.0-fold relative to the parent bupivacaine in rodent models [1]. The reduced toxicity was attributed to lower cardiotoxicity, as evidenced by less QRS widening in isolated guinea pig hearts [1]. This study provides the most direct quantitative evidence to date that the azaspirocyclic scaffold class—to which the 5-oxa-2-azaspiro[3.5]nonane core of the target compound belongs—confers a therapeutically meaningful toxicity advantage when substituted for a conventional piperidine ring in a drug-like context [1]. A related study by the same group (Kirichok & Yegorova, 2023) demonstrated that 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid functions as a bioisostere of pipecolic acid and can be incorporated into drug-like molecules via multigram-scale synthesis [2].

cardiotoxicity piperidine replacement spirocyclic bioisostere bupivacaine safety margin

Conformational Restriction: Zero Core Rotatable Bonds vs. Flexible Morpholine/Piperidine Rings

The 5-oxa-2-azaspiro[3.5]nonane core possesses zero rotatable bonds within its bicyclic framework owing to the quaternary spiro carbon that locks the azetidine and tetrahydropyran rings into a fixed orthogonal orientation [1]. This contrasts with morpholine and piperidine rings, which undergo chair-chair ring flip interconversion at ambient temperature, presenting an ensemble of conformational states to biological targets [2]. Wuitschik et al. (2008) noted that the spirooxetane scaffold 'is more slender than morpholine, and it displays its polar ether approximately 1.3 Å further out' [3], indicating that the spatial presentation of hydrogen-bonding functionality differs measurably from the morpholine pharmacophore. The Benedetti & Micouin (2024) review highlights that 'the rigidity of the spirocyclic system can lock the conformation of the molecule and optimize the orientation of binding elements in a controlled manner, leading to an improved efficacy and/or selectivity profile' [2]. The target compound specifically adds the 9-OH group as a conformationally constrained HBD that extends from the tetrahydropyran ring in a defined trajectory relative to the azetidine Boc group, enabling predictable vector-based pharmacophore design .

conformational restriction exit vectors rotatable bonds entropic penalty spiro scaffold rigidity

Boc Protection Strategy: Orthogonal Deprotection Compatibility for Multi-Step Medicinal Chemistry Sequences

The tert-butyloxycarbonyl (Boc) group on the azetidine nitrogen of the target compound enables selective N-deprotection under mild acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) while leaving the 9-hydroxyl group and the tetrahydropyran ether intact . This orthogonality is critical for multi-step synthetic sequences in medicinal chemistry, where the liberated secondary amine can subsequently be functionalized via reductive amination, amide coupling, sulfonamide formation, or N-arylation without affecting the hydroxyl handle . By contrast, the parent 5-oxa-2-azaspiro[3.5]nonane scaffold (CAS 138387-19-6, free secondary amine) requires reprotection before selective chemistry can be performed at other positions, adding synthetic steps [1]. The Boc-protected form also offers improved storage stability and handling characteristics compared with the free amine, which may be prone to oxidation or hygroscopicity . The commercial availability of the target compound in Boc-protected form (typically ≥97% purity) eliminates the need for an in-house Boc installation step, directly shortening synthetic routes .

Boc deprotection orthogonal protecting group solid-phase synthesis parallel synthesis amine liberation

Recommended Application Scenarios for Tert-butyl 9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Libraries Requiring High Fsp³ and 3D Diversity

The target compound is ideally suited for inclusion in Fsp³-enriched fragment libraries. With an intrinsic Fsp³ of 0.917—far exceeding both the discovery-phase average of 0.36 and the marketed-drug mean of 0.47—this building block directly addresses the 'Escape from Flatland' paradigm [1]. Fragment library designers seeking to match the Fsp³ ≥ 0.47 cut-off used by commercial Fsp³-enriched libraries (e.g., Life Chemicals' 26,400-fragment collection) can use this compound as a conformationally rigid, three-dimensional core that simultaneously provides two orthogonally addressable functional handles (Boc-amine and 9-OH) for fragment elaboration [1].

Morpholine/Piperidine Replacement in Lead Optimization for Metabolic Stability Improvement

In lead series where a morpholine or piperidine substituent has been identified as a metabolic soft spot (e.g., N-dealkylation, oxidative ring opening), the 5-oxa-2-azaspiro[3.5]nonane scaffold offers a validated bioisosteric replacement. As demonstrated by the linezolid case study (Gadekar et al. 2016), spirocyclic azetidine-oxetane systems can retain target potency while mitigating morpholine-associated metabolic liabilities [2]. The Benedetti & Micouin (2024) review confirms that azaspirocycles exhibit superior metabolic stability compared with six-membered ring counterparts across multiple chemotypes [3]. Procurement of this specific building block enables direct incorporation of the spirocyclic replacement motif without requiring de novo scaffold synthesis.

Cardiovascular Safety-Focused Drug Discovery Programs (Ion Channels, CNS, Pain)

For programs targeting ion channels, GPCRs, or CNS indications where cardiovascular safety margins are critical, the quantitative toxicity data from the bupivacaine spirocyclic replacement study (Kirichok et al. 2025) provides a compelling rationale for scaffold selection [4]. The demonstrated 1.3- to 5.0-fold increases in lethal dose when spirocyclic azetidine systems replace piperidine directly support the prioritization of this building block class for indications where hERG, QRS widening, or general cardiotoxicity are known liabilities of piperidine-containing chemotypes [4].

Parallel Library Synthesis Exploiting Orthogonal Boc/9-OH Functionalization

The orthogonal Boc/9-OH functionalization pattern makes this compound a strategic choice for parallel library synthesis in medicinal chemistry. Following Boc deprotection (TFA or HCl), the liberated azetidine amine can be diversified via amide coupling, sulfonamide formation, or reductive amination, while the 9-OH group can simultaneously—or subsequently—be derivatized via O-alkylation, acylation, or Mitsunobu chemistry . This two-dimensional diversification strategy enables the rapid generation of N,O-disubstituted analog matrices from a single building block, maximizing SAR information per synthetic cycle.

Quote Request

Request a Quote for Tert-butyl9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.